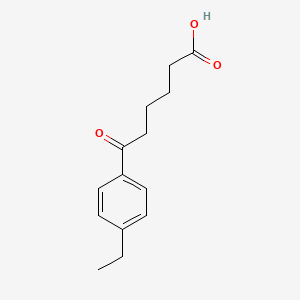

6-(4-乙基苯基)-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves regioselective chlorination and other reactions that could potentially be applied to the synthesis of 6-(4-Ethylphenyl)-6-oxohexanoic acid. For instance, the first paper discusses the regioselective chlorination of a methyl group in a complex ester, which is a key step in the synthesis of biotin derivatives . This suggests that similar selective chlorination techniques could be used in the synthesis of 6-(4-Ethylphenyl)-6-oxohexanoic acid, although the exact method would depend on the starting materials and desired functional groups.

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a compound with a cyclohexene ring and carboxylate ester, using both experimental and theoretical methods . The geometrical parameters from X-ray diffraction (XRD) data and the stability of the molecule from Natural Bond Orbital (NBO) analysis are discussed. These methods could be applied to determine the molecular structure of 6-(4-Ethylphenyl)-6-oxohexanoic acid, which is likely to have a different ring structure but may share some functional groups with the compound studied.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 6-(4-Ethylphenyl)-6-oxohexanoic acid, but they do provide insights into the reactivity of similar compounds. For example, the third paper describes the synthesis of a compound from a bromophenyl and fluorophenyl precursor, which involves a reaction with ammonium acetate . This indicates that 6-(4-Ethylphenyl)-6-oxohexanoic acid could also undergo reactions with amines, potentially leading to the formation of amides or other nitrogen-containing derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Ethylphenyl)-6-oxohexanoic acid can be inferred from the properties of similar compounds described in the papers. The second paper discusses the use of Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and differential thermal analysis (DTA) to characterize a compound . These techniques could be used to determine the melting point, stability, and functional groups present in 6-(4-Ethylphenyl)-6-oxohexanoic acid. Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability discussed in the second paper could provide information on the electronic properties and potential applications in nonlinear optics for the compound of interest .

科学研究应用

合成和化学性质

- 合成和互变:一项研究讨论了6-芳酰基-4-氧代己酸的合成,这些化合物在结构上类似于6-(4-乙基苯基)-6-氧代己酸,为它们的潜在形成和化学行为提供了见解(Short & Rockwood, 1969)。

- 质谱表征:关于类似于5-氧代己酸和6-氧代庚酸的单羧酸的研究,这些化合物与6-(4-乙基苯基)-6-氧代己酸有关,探讨了它们在质谱中的表征,提供了有关它们分子行为的宝贵数据(Kanawati et al., 2007)。

有机合成中的应用

- 在有机反应中的形成:在对2-苯基环己酮硝化反应中产生6-(4'-硝基苯基)-6-氧代己酸作为副产物,为在特定反应条件下形成类似化合物提供了见解(Bell, 1978)。

- 在生物素合成中的用途:报道了与6-(4-乙基苯基)-6-氧代己酸在结构上相关的化合物的区域选择性氯化,强调了它在生物素合成中的潜在作用,生物素是一种关键维生素(Zav’yalov et al., 2006)。

在药物化学中的潜力

- 抗惊厥性质:一项关于抗惊厥烯胺酮的研究揭示了类似于6-(4-乙基苯基)-6-氧代己酸的化合物的晶体结构,并强调了它们在药物应用中的潜力(Kubicki et al., 2000)。

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In the context of SM cross-coupling reactions, the mode of action involves the compound interacting with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Ethylphenyl)-6-oxohexanoic acid are likely related to the SM cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The result of the action of 6-(4-Ethylphenyl)-6-oxohexanoic acid would be the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of 6-(4-Ethylphenyl)-6-oxohexanoic acid, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water .

安全和危害

未来方向

Research into compounds like “6-(4-Ethylphenyl)-6-oxohexanoic acid” could focus on understanding their synthesis, properties, and potential applications. For example, there’s interest in how gut-derived compounds like 4-Ethylphenol affect neurological health, which could lead to new treatments for conditions like autism .

属性

IUPAC Name |

6-(4-ethylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-11-7-9-12(10-8-11)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEOGPIWHAUYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620416 |

Source

|

| Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502651-40-3 |

Source

|

| Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)